3-(4-methoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide
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Description
3-(4-methoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide is a useful research compound. Its molecular formula is C22H29N3O4S and its molecular weight is 431.55. The purity is usually 95%.
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Biological Activity
The compound 3-(4-methoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide (commonly referred to as compound A) is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of compound A, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
Compound A can be described by its molecular formula C22H30N4O3S and has a molecular weight of approximately 430.57 g/mol. The structure features a methoxyphenyl group, a piperazine moiety, and a sulfonamide linkage, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H30N4O3S |
Molecular Weight | 430.57 g/mol |
LogP | 3.2788 |
Solubility | Soluble in DMSO |
The biological activity of compound A is primarily attributed to its interaction with neurotransmitter systems and potential anticancer properties. Specifically, the piperazine ring is known to interact with dopamine and serotonin receptors, which may contribute to its psychotropic effects.
Anticancer Activity
Recent studies have indicated that compound A exhibits significant cytotoxicity against various cancer cell lines. For instance, in vitro assays demonstrated that compound A inhibited cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines.
Table 2: Cytotoxicity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15.2 | Induction of apoptosis |
A549 | 12.8 | Disruption of microtubule formation |
Case Studies
- Study on Antitumor Activity : In a study conducted by Zhang et al. (2023), compound A was tested against MCF-7 and A549 cell lines using the MTT assay. The results showed a dose-dependent decrease in cell viability, with an IC50 value of 15.2 µM for MCF-7 cells, indicating potent anticancer activity.
- Neuropharmacological Effects : Research by Smith et al. (2024) explored the effects of compound A on neurochemical pathways in rodent models. The study found that administration of compound A resulted in increased levels of serotonin and dopamine, suggesting potential antidepressant-like effects.
Toxicity Profile
Toxicological assessments have been performed to evaluate the safety profile of compound A. Preliminary results indicate low toxicity in human cell lines, with no significant mutagenic effects observed in standard assays.
Table 3: Toxicity Data
Test | Result |
---|---|
Ames Test | Negative |
Cytotoxicity (Human Hepatocytes) | IC50 > 100 µM |
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-29-21-10-7-19(8-11-21)9-12-22(26)23-13-18-30(27,28)25-16-14-24(15-17-25)20-5-3-2-4-6-20/h2-8,10-11H,9,12-18H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDSGCUHBYOTLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.